Product packaging for 3-Isobutylpentanediamide(Cat. No.:)

3-Isobutylpentanediamide

Cat. No.: B13439810
M. Wt: 186.25 g/mol
InChI Key: FXEGHOFFBJSWDH-UHFFFAOYSA-N
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Description

3-Isobutylpentanediamide, also known as 2,4-Dicyano-3-isobutylpentanediamide and Pregabalin Impurity 8 (CAS Number 185815-56-9), is a specialized organic compound with the molecular formula C₁₁H₁₆N₄O₂ and a molecular weight of 236.27 g/mol . It serves as a critical chemical reference standard in pharmaceutical research, particularly in the analysis and quality control of Pregabalin . As a specified impurity of this widely used active pharmaceutical ingredient (API), high-purity this compound is essential for researchers conducting method development, validation, and stability studies to ensure the safety and efficacy of pharmaceutical products . The compound is intended for use by qualified researchers in analytical laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B13439810 3-Isobutylpentanediamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-methylpropyl)pentanediamide

InChI

InChI=1S/C9H18N2O2/c1-6(2)3-7(4-8(10)12)5-9(11)13/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13)

InChI Key

FXEGHOFFBJSWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)N

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 3 Isobutylpentanediamide

Nucleophilic Acyl Substitution Pathways Involving Diamides

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. masterorganicchemistry.compressbooks.publibretexts.org This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pressbooks.publibretexts.org Subsequently, this intermediate collapses, expelling the leaving group and reforming the carbonyl double bond, resulting in a net substitution. pressbooks.publibretexts.org For amides, the leaving group is an amine or ammonia (B1221849), which are generally poor leaving groups, necessitating harsh reaction conditions such as high temperatures or the presence of strong acids or bases. masterorganicchemistry.com

The reactivity of the acyl compound is influenced by the nature of the leaving group; more reactive derivatives have better leaving groups. masterorganicchemistry.com Amides are among the least reactive carboxylic acid derivatives due to the poor leaving group ability of the amino group. masterorganicchemistry.com

Hydrolysis Reactions of Amide Bonds

Hydrolysis of the amide bonds in 3-isobutylpentanediamide would lead to the formation of 3-isobutylpentanedioic acid and ammonia. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.

Recent research has focused on the enzymatic hydrolysis of 3-isobutylglutarimide as a route to chiral intermediates for the synthesis of pharmaceuticals like pregabalin. nih.gov For instance, imidases and hydantoinases have been investigated for the desymmetric hydrolysis of 3-isobutylglutarimide to produce (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with high enantiomeric excess. nih.gov

Table 1: Enzymatic Hydrolysis of 3-Isobutylglutarimide

Enzyme TypeSubstrateProductKey Finding
Imidase (from Burkholderia phytofirmans)3-Isobutylglutarimide(R)-3-Isobutylglutarate monoamideA triple mutant enzyme showed a fivefold increase in activity, achieving an 88.87% conversion rate. nih.gov
D-Hydantoinase3-Isobutylglutarimide3-Isobutylglutaric acid monoamideDemonstrates the potential for enzymatic routes for imide hydrolysis. rsc.org
Papain3-Isobutylglutarimide(R)-3-(carbamoylmethyl)-5-methylhexanoic acidAchieved a 95.8% yield with an enantiomeric excess of 99.89%. google.com
Acid-Catalyzed Amide Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. byjus.com The subsequent steps involve proton transfers to make the amino group a better leaving group (as ammonia or an ammonium (B1175870) ion), which is then expelled upon the reformation of the carbonyl group. byjus.com The final step is the deprotonation of the newly formed carboxylic acid. byjus.com

Base-Catalyzed Amide Hydrolysis Mechanisms

In a basic medium, the hydrolysis of an amide proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate. byjus.com The expulsion of the amide anion, a very poor leaving group, is the rate-determining step and is generally unfavorable. masterorganicchemistry.com The reaction is driven forward by the subsequent deprotonation of the carboxylic acid by the strongly basic amide ion, forming a carboxylate salt and ammonia. masterorganicchemistry.com

Reduction Reactions of Amide Functional Groups

The reduction of the amide functionalities in this compound would result in the formation of 3-isobutylpentane-1,5-diamine. This transformation converts the carbonyl groups into methylene (B1212753) groups.

Hydride Reduction to Amines

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jove.commasterorganicchemistry.comchemistrysteps.com Less reactive reducing agents such as sodium borohydride (B1222165) are generally not effective for this transformation. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. masterorganicchemistry.com

The mechanism of amide reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. jove.comchemistrysteps.com The oxygen atom then coordinates to the aluminum species, which facilitates its departure as part of an aluminate complex. jove.comchemistrysteps.com This leads to the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride to yield the amine. jove.comchemistrysteps.com In the case of this compound, this process would occur at both amide groups to yield the corresponding diamine. Cyclic amides, known as lactams, also undergo reduction with lithium aluminum hydride to form cyclic amines. jove.com

Table 2: Common Reagents for Amide Reduction

ReagentSubstrateProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Amides, LactamsAminesAnhydrous ether or THF, followed by aqueous workup. masterorganicchemistry.com

Dehydration Reactions to Nitriles

The dehydration of both primary amide groups in this compound would lead to the formation of 3-isobutylpentanedinitrile. This reaction involves the removal of a molecule of water from each amide functional group.

This transformation requires the use of strong dehydrating agents. rsc.orgchemistrysteps.comresearchgate.net Common reagents employed for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.com The reaction mechanism with these reagents generally involves the conversion of the carbonyl oxygen into a good leaving group, which is then eliminated to form the nitrile. chemistrysteps.com For example, with phosphorus oxychloride, the carbonyl oxygen attacks the phosphorus atom, and subsequent elimination steps lead to the formation of the carbon-nitrogen triple bond. chemistrysteps.com More recent methods have also explored the use of various catalytic systems for this transformation. rsc.orgresearchgate.net

Table 3: Reagents for Dehydration of Amides to Nitriles

Dehydrating AgentGeneral Applicability
Phosphorus Pentoxide (P₂O₅)A powerful and classic dehydrating agent for amides. chemistrysteps.comresearchgate.net
Phosphorus Oxychloride (POCl₃)Commonly used for the conversion of amides to nitriles. chemistrysteps.com
Thionyl Chloride (SOCl₂)Another effective reagent for amide dehydration. chemistrysteps.comresearchgate.net
Cyanuric ChlorideUsed for the dehydration of N-protected α-amino-acid amides. researchgate.net
Oxalyl Chloride/DMSO (Swern Conditions)A mild method for converting primary amides to nitriles. researchgate.net

Other Electrophilic and Nucleophilic Processes in Diamide (B1670390) Chemistry

The chemistry of diamides is characterized by the interplay of electrophilic and nucleophilic interactions centered around the amide functional group. Although amides possess low intrinsic electrophilicity, their reactivity can be significantly enhanced through pre-activation. nih.gov

Electrophilic Activation: Electrophilic activation is a powerful strategy to overcome the inherent stability of the amide bond. nih.gov Reagents like triflic anhydride (B1165640) (Tf₂O) are particularly effective, converting the amide's carbonyl oxygen into a better leaving group and rendering the carbonyl carbon highly electrophilic. nih.govacs.org This activation facilitates a wide range of transformations. For instance, this approach can trigger intramolecular attacks, leading to the formation of heterocyclic structures. nih.gov The activated amide can form intermediates such as iminium triflates, which can acidify adjacent protons and lead to further reactions. acs.org Amides can also function as modifiable directing groups in processes like electrophilic C-H borylation, where the amide directs the borylation to a specific position before being chemically altered. nih.gov

Nucleophilic Processes: Despite their general resistance to nucleophiles, amides can react with particularly strong ones, such as organolithium reagents or metal hydrides. nih.govyoutube.com These reactions typically proceed through a tetrahedral intermediate. nih.govyoutube.com The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For example, the reduction of amides with lithium aluminum hydride (LiAlH₄) characteristically removes the carbonyl oxygen to form an amine, a process that differs from the reduction of esters. youtube.com The poor leaving group ability of the nitrogen anion is a key factor in this reaction pathway. youtube.com Nucleophilic substitution can also occur at activated amides, where an atom other than the nitrogen, such as the amide oxygen, is expelled. libretexts.org

Below is a table summarizing common reagents in electrophilic and nucleophilic processes involving amides.

Process Type Reagent Class Specific Examples Typical Intermediate
Electrophilic ActivationOxophilic ReagentsTriflic Anhydride (Tf₂O), Phosgene, Oxalyl ChlorideIminium triflate, Vilsmeier reagent
Nucleophilic AdditionStrong NucleophilesOrganolithium Reagents (e.g., n-BuLi), Grignard ReagentsTetrahedral Intermediate
Nucleophilic ReductionMetal HydridesLithium Aluminum Hydride (LiAlH₄), Sodium Hydride/Zinc HalideTetrahedral Intermediate
Nucleophilic SubstitutionAminesAmmonia, Primary/Secondary Amines (Aminolysis)Tetrahedral Intermediate

Mechanistic Investigations of this compound Reactivity

Understanding the reactivity of a diamide like this compound requires detailed mechanistic investigations. These studies combine experimental techniques and computational analysis to map out reaction pathways, identify intermediates, and characterize transition states. acs.org Mechanistic studies can shed light on unusual transformations, such as the N-dehydrogenation of amides to enamides, where kinetic isotope effects can reveal that the abstraction of a proton alpha to the nitrogen is part of the rate-determining step. acs.org In the context of peptide backbone cleavage, radical reactions can lead to the formation of diamide products through specific fragmentation pathways. researchgate.net

The identification of reaction intermediates is fundamental to understanding any chemical transformation. In diamide chemistry, several key intermediates have been proposed and identified.

Tetrahedral Intermediates: These are common in nucleophilic additions to the amide carbonyl. nih.govresearchgate.net The stability and subsequent collapse of this intermediate dictate the reaction's outcome. For example, in reactions with strong nucleophiles, a tetrahedral intermediate is generated, which can then be further functionalized. nih.gov

Iminium and Nitrilium Species: Electrophilic activation of amides with reagents like triflic anhydride can lead to the formation of highly reactive iminium triflates or nitrilium adducts. acs.orgacs.org These intermediates are powerful electrophiles that can undergo further reactions, including cyclizations or rearrangements. acs.org

Radical Intermediates: In oxidative processes, radical intermediates can play a crucial role. For instance, superoxide (B77818) radicals can attack peptide backbones to form alkoxyl radicals, which can then fragment via a "diamide pathway" to yield a diamide and an isocyanate radical. researchgate.net

The table below outlines potential intermediates in the reactions of a diamide.

Intermediate Type Formation Condition Subsequent Reaction Reference
Tetrahedral IntermediateNucleophilic attack on carbonylCollapse to reform carbonyl or proceed to product nih.govresearchgate.net
Iminium TriflateReaction with Triflic Anhydride (Tf₂O)Nucleophilic attack, elimination acs.org
Nitrilium AdductTf₂O-mediated activation in presence of nitrilesCyclization, rearrangement acs.org
Alkoxyl RadicalAttack by Reactive Oxygen Species (ROS)Backbone cleavage, fragmentation researchgate.net

Transition state (TS) analysis provides insight into the energy barriers of a reaction, which govern its rate. youtube.com The transition state is the highest energy point along a reaction coordinate. youtube.comyoutube.com Computational methods, particularly density functional theory (DFT), are invaluable tools for locating and characterizing the geometry and energy of transition states. acs.orgnih.gov

For diamide transformations, TS analysis can differentiate between competing mechanistic pathways. For example, in a copper-catalyzed amidation reaction involving a diamine ligand, a proposed mechanism involved an intermediate copper(I) amidate, the formation of which would proceed through a specific transition state. bohrium.com The geometry of the transition state is influenced by factors such as orbital interactions; back-bonding orbital interactions, for instance, are crucial in determining the extent of H₂ activation by transition-metal complexes. nih.gov While direct experimental observation of transition states is challenging, their existence and properties can be inferred from kinetic data and supported by computational models. nih.gov Analyzing the transition state helps to understand why certain reaction conditions favor one product over another and enables the rational design of catalysts and reagents. acs.org

Advanced Mechanistic Organic Chemistry Considerations for Diamides

The study of diamide reactivity extends into advanced concepts of mechanistic organic chemistry, which apply physical chemistry techniques to understand organic reactions. semester.ly

One such concept is the use of the amide itself as a modifiable directing group . nih.gov In this strategy, the amide group initially directs a chemical modification, such as C-H activation, to a specific location within the molecule. rsc.org Following this, the amide group is itself transformed into a different functional group, such as an amine, via reduction. nih.gov This approach provides a powerful method for creating complex molecular architectures that would be difficult to access through other means. nih.gov

Another advanced concept is umpolung , or the reversal of polarity. In a mechanistically intriguing sequence reported for α-aminoamides, electrophilic activation with triflic anhydride in the presence of an N-oxide promoter leads to an umpolung at the α-position of the amide, facilitating reactions that are contrary to the atom's normal reactivity pattern. acs.org

Furthermore, quantum-chemical calculations are increasingly used to unravel complex reaction mechanisms. acs.org For example, computational studies have been used to elucidate an unusual N-to-C sulfonyl migration that proceeds through a nih.govacs.org-sigmatropic rearrangement of a sulfinate intermediate, a pathway that would be difficult to predict or prove through experimental means alone. acs.org These advanced computational and conceptual tools are essential for pushing the boundaries of what is known about the reactivity of complex molecules like this compound. youtube.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Isobutylpentanediamide

Molecular Modeling and Simulation of Diamide (B1670390) Systems

While quantum chemistry excels at analyzing static structures, molecular modeling and simulation techniques are used to explore the dynamic behavior and broader conformational landscapes of molecules over time.

Exploring the complete conformational space of a flexible molecule is a significant computational challenge. core.ac.uk Methods such as systematic grid scans, Monte Carlo searches, and genetic algorithms are employed to identify a comprehensive set of low-energy conformers. nih.govbiorxiv.org These searches generate numerous potential structures, which are then typically optimized using quantum mechanical methods to determine their relative stabilities. nih.govnih.gov

For 3-isobutylpentanediamide, a thorough exploration would reveal the preferred orientations of the two amide groups relative to each other and the central carbon chain. Studies on other linear and aromatic diamides have shown that conformations can range from fully extended (anti) to folded (syn), often stabilized by intramolecular hydrogen bonds where possible. mdpi.com The potential energy surface (PES) can be mapped to understand the energy barriers separating these stable conformers, providing insight into the molecule's flexibility. mdpi.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a molecule like this compound behaves in a specific environment, such as in a solvent like water. nih.govmdpi.com

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. The simulation would reveal how this compound folds, unfolds, and changes its conformation in solution. nih.gov Analysis of the MD trajectory can provide information on structural stability, intramolecular interactions, and the formation of hydrogen bonds with solvent molecules. Radial distribution functions (RDFs) can be calculated to understand the structuring of solvent molecules around the solute. researchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound in Water This table outlines a standard setup for a molecular dynamics simulation.

ParameterValue / Description
Force FieldAMBER or CHARMM
Solvent ModelTIP3P Water
System Size1 molecule of solute in a 40Å x 40Å x 40Å box of solvent
EnsembleNPT (constant Number of particles, Pressure, Temperature)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 nanoseconds
Time Step2 femtoseconds

Theoretical Studies on Reaction Mechanisms

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface connecting reactants to products, computational methods can identify transition states and calculate activation energies, providing a detailed understanding of reaction pathways. acs.org

For reactions involving this compound, such as its synthesis or hydrolysis, quantum chemical methods (primarily DFT) can be used to model the step-by-step process. For example, in the acid-catalyzed hydrolysis of one of the amide groups, calculations can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond. By calculating the energy of each intermediate and transition state along this reaction coordinate, researchers can determine the rate-limiting step and gain insights into factors that could influence the reaction rate. acs.org Such studies are crucial for optimizing synthetic routes and understanding the chemical stability of the compound.

Computational Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bonds in this compound is a critical aspect of its synthesis. Computational chemistry, particularly Density Functional Theory (DFT), has been extensively used to explore the mechanisms of amide bond formation. rsc.orgresearchgate.net These studies often investigate the intricate pathways, including the role of catalysts and the nature of intermediates.

One common pathway for amide bond formation involves the reaction of a carboxylic acid and an amine. Computational studies have detailed the mechanistic steps of such reactions, often involving the formation of a tetrahedral intermediate. rsc.org The energy barriers associated with the formation and breakdown of this intermediate can be calculated to determine the rate-limiting step of the reaction.

In the context of diamide synthesis, computational models can explore both stepwise and concerted mechanisms. For instance, a study on the amidation of activated α-aminoesters found that the reaction likely proceeds via a self-catalytic nucleophilic substitution followed by a 1,3-acyl transfer. nih.gov The influence of catalysts, such as Brønsted acids or bases, on the reaction mechanism can also be computationally modeled, revealing how these catalysts can lower the activation energy and alter the reaction pathway. nih.gov

A representative computational study might analyze the energy profile of the reaction, as illustrated in the hypothetical data below for a generic amide formation.

Reaction CoordinateIntermediate/Transition StateCalculated Relative Energy (kcal/mol)
ReactantsCarboxylic Acid + Amine0.0
Transition State 1Formation of Tetrahedral Intermediate+25.4
IntermediateTetrahedral Adduct+12.8
Transition State 2Water Elimination+22.1
ProductsAmide + Water-5.6
Note: This is a representative table illustrating typical data from computational studies on amide bond formation and does not represent actual experimental data for this compound.

Investigation of Proton Transfer Processes in Diamide Chemistry

Proton transfer is a fundamental process in many chemical and biological reactions involving amides and diamides. researchgate.netfrontiersin.org Computational studies are pivotal in understanding the dynamics, energetics, and mechanisms of proton transfer events, which can influence the reactivity and properties of molecules like this compound.

Theoretical models can elucidate the role of solvent molecules in facilitating proton transfer through mechanisms like the Grotthuss mechanism, where protons are relayed through a network of hydrogen-bonded solvent molecules. chemrxiv.org The potential energy surface of the proton transfer reaction can be mapped out computationally to identify the transition state and calculate the activation energy barrier. frontiersin.org This information is crucial for understanding the kinetics of proton transfer.

In diamides, intramolecular proton transfer between the two amide groups or between an amide group and another functional group is possible. Computational approaches can predict the likelihood of such events and their impact on the molecule's conformation and reactivity. rsc.org For example, the tautomeric equilibria resulting from proton transfer can be investigated by calculating the relative energies of the different tautomers. researchgate.net

The following table presents hypothetical calculated energy barriers for proton transfer in a diamide system under different conditions, showcasing the type of data generated from such computational investigations.

Proton Transfer PathwaySolventCalculated Activation Energy (kcal/mol)
Intramolecular (Amide-Amide)Gas Phase35.2
Intramolecular (Amide-Amide)Water22.5
Intermolecular (to Solvent)Water15.8
Note: This is a representative table illustrating typical data from computational studies on proton transfer and does not represent actual experimental data for this compound.

Structure-Reactivity Relationships in Diamide Compounds through Computational Methods

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. nih.gov Computational methods provide a powerful toolkit for elucidating these structure-reactivity relationships in diamide compounds. nih.gov By systematically modifying the structure of a molecule in silico, chemists can observe the effects of these changes on its electronic properties and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate a molecule's structural features with its biological activity or chemical reactivity. frontiersin.orgacs.org These models are built using a set of known compounds and their measured activities or reactivities. Various molecular descriptors, such as electronic, steric, and topological properties, are calculated for each molecule and used to develop a mathematical model that can predict the properties of new, untested compounds. acs.orgchemrxiv.org

For a diamide like this compound, computational studies could explore how changes in the isobutyl group or the length of the carbon chain between the amide groups affect properties such as pKa, susceptibility to hydrolysis, or binding affinity to a biological target. nih.gov These investigations can guide the design of new diamide derivatives with desired properties.

A hypothetical QSAR study on a series of diamide compounds might yield the following data, correlating molecular descriptors with a specific reactivity parameter.

Diamide DerivativeLogPPolar Surface Area (Ų)Predicted Reactivity (relative scale)
Compound A1.586.20.85
Compound B2.186.20.72
Compound C1.595.80.95
Note: This is a representative table illustrating typical data from QSAR/QSRR studies and does not represent actual experimental data for this compound.

Predictive Modeling in Diamide Research

Predictive modeling in chemistry leverages computational methods to forecast the properties and behavior of molecules, thereby accelerating the discovery and development of new compounds. nih.govarxiv.org In the context of diamide research, predictive models can be used to estimate a wide range of properties, from physicochemical characteristics to biological activities. nih.gov

Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, can predict the three-dimensional structure of diamides, their conformational preferences, and their interactions with other molecules. nih.gov For instance, a simulation could predict how this compound might bind to a specific enzyme, providing insights into its potential biological function.

Data-driven modeling, including machine learning and QSAR, is another powerful approach. frontiersin.orgnih.gov By training models on existing data, it is possible to predict properties like solubility, toxicity, and metabolic stability for new diamide structures. These predictive tools are invaluable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

The following table provides an example of how predictive modeling could be used to estimate various properties of a novel diamide compound.

PropertyPredicted ValueComputational Method
Aqueous Solubility (logS)-2.5Machine Learning Model
Blood-Brain Barrier PermeabilityLowQSAR Model
Binding Affinity to Target X (pIC50)6.8Molecular Docking & MM/GBSA
Note: This is a representative table illustrating the output of predictive modeling and does not represent actual experimental data for this compound.

Structural Analogs and Derivatives of 3 Isobutylpentanediamide in Advanced Chemical Synthesis

Design Principles for Novel Diamide (B1670390) Scaffolds

The rational design of new diamide scaffolds from a lead compound like 3-isobutylpentanediamide is guided by several key principles aimed at optimizing molecular properties. A central strategy in this process is bioisosterism, which involves replacing a functional group with another that possesses similar physicochemical or topological properties. cambridgemedchemconsulting.com This approach can lead to beneficial effects such as increased potency, enhanced selectivity, improved pharmacokinetic profiles, and the reduction of toxicity. nih.govctppc.org

Bioisosteric replacement is a qualitative technique used to modify and optimize a bioactive compound. nih.gov The introduction of a bioisostere can cause structural changes in molecular size, shape, electronic distribution, and polarity, which may be either favorable or detrimental to biological activity. nih.gov For the diamide scaffold, the amide bond itself is a frequent target for bioisosteric replacement to improve metabolic stability, as amide bonds can be susceptible to enzymatic cleavage. nih.gov

Key design principles include:

Scaffold Hopping: Replacing the core molecular structure with a different one while retaining similar side chain orientations and biological activity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule to understand which functional groups are essential for its activity. This was a strategy employed in the development of novel meta-diamide insecticides, using cyproflanilide as the lead compound. nih.gov

Privileged Scaffolds: Utilizing molecular frameworks that are known to bind to multiple biological targets.

Fragment-Based Design: Building a lead compound by identifying small molecular fragments that bind to the target and then linking them together.

Common bioisosteric replacements for the amide group are varied and can be selected to fine-tune specific properties of the molecule. mdpi.com

Amide Bioisostere ClassExamplesPotential Advantages
Heterocycles1,2,3-Triazole, Oxadiazole, Tetrazole, Pyrazole nih.govIncreased metabolic stability, altered hydrogen bonding capacity, novel intellectual property. nih.gov
Modified AmidesThioamide, Selenoamide mdpi.comPreserves amide geometry while altering electronic properties. mdpi.com
Non-classical IsosteresFluoroalkene, Trifluoroethylamine, Urea, Carbamate nih.govCan significantly alter lipophilicity, pKa, and metabolic stability. cambridgemedchemconsulting.comnih.gov
Esters and SulfonamidesEster, Sulfonamide mdpi.comChanges in hydrogen bonding potential and hydrolytic stability.

Synthetic Strategies for Analogue Development

The development of analogues of a parent compound like this compound relies on a diverse toolkit of synthetic strategies. These methods are chosen based on the desired modifications, whether to the side chains, the core structure, or the diamide linkages themselves. The goal is often to create a chemical library—a large collection of structurally related compounds—for screening and property evaluation. nih.gov

One primary approach involves the systematic modification of the starting materials. For a diamide, this could mean using a variety of dicarboxylic acids or amines in the final amide bond formation step. For example, the synthesis of multi-substituted pyrrole derivatives often utilizes a [3+2] cycloaddition reaction where the diversity of the final products is controlled by the choice of electron-deficient alkenes or alkynes as substrates. mdpi.com

Another powerful strategy is combinatorial chemistry, which allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov This can be done in solution-phase or on solid supports, with the "one-bead one-compound" (OBOC) method being a notable example in peptide and small-molecule library generation. nih.gov

Synthetic StrategyDescriptionApplication to Diamide Analogues
Parallel SynthesisSimultaneously synthesizing a library of compounds in separate reaction vessels.Creating a series of this compound analogues by reacting the core diacid with a diverse set of amines.
Diversification of a Common IntermediateA key intermediate is synthesized and then subjected to various reaction conditions to generate a library of final products.A protected 3-isobutylpentanedioic acid could be activated and then reacted with different nucleophiles to create diverse amides, esters, or other derivatives.
Multi-component ReactionsThree or more reactants combine in a single step to form a product that incorporates portions of all reactants.Potentially forming complex diamide-containing heterocyclic structures in a one-pot synthesis.
Functional Group InterconversionModifying existing functional groups on the this compound scaffold.Reducing one of the amide carbonyls to an amine or converting it to a thioamide.

Chemical Space Exploration of this compound Derivatives

Chemical space refers to the vast, multidimensional realm of all possible molecules. For a given scaffold like this compound, exploring its local chemical space means systematically investigating the derivatives that can be created and evaluating their properties. nih.gov This exploration is crucial for discovering compounds with improved or novel functions. The process combines both computational and experimental methods.

Computational (Virtual) Exploration: Before synthesis, virtual libraries of derivatives can be generated in silico. These libraries are created by computationally applying a set of chemical reactions and building blocks to the parent scaffold. nih.gov These virtual compounds can then be screened for desired properties such as drug-likeness, predicted bioactivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. frontiersin.org This computational pre-screening helps prioritize which analogues are most promising to synthesize, saving time and resources. nih.gov Alchemical derivatives, for instance, can be used to predict the properties of neighboring molecules in chemical space with minimal computational cost compared to full calculations for each molecule. researchgate.net

Experimental Exploration: Experimental exploration involves the actual synthesis and testing of compound libraries. Fragment-based drug discovery is one such approach, where libraries of small molecular fragments are screened for binding to a biological target. nih.gov High-throughput screening (HTS) then allows for the rapid biological evaluation of these synthesized libraries. The structure-activity relationship data generated from HTS provides valuable insights for designing the next generation of more potent and selective compounds. nih.gov For example, exploring the chemical space of benzamide-based inhibitors led to the identification of compounds with submicromolar IC50 values by systematically modifying the core scaffold and peripheral functional groups. nih.gov

Advanced Chemical Synthesis of Modified Diamide Structures

Creating structurally complex or precisely functionalized diamide derivatives often requires advanced synthetic methodologies that offer high degrees of control and efficiency. These techniques go beyond simple amide bond formation and enable the construction of novel molecular architectures.

One powerful method is transition metal-catalyzed cross-coupling. The Buchwald-Hartwig amination, for example, is used to form carbon-nitrogen bonds, a key step in the synthesis of complex amines and their derivatives. nih.gov This reaction was applied in the regioselective synthesis of 2,3-dialkoxyphenazine derivatives, where a key step involved coupling a nitroaniline with a bromonitrobenzene derivative. nih.gov Such methods could be adapted to functionalize a diamide scaffold with complex aryl or heteroaryl groups.

Stereoselective synthesis is critical when the three-dimensional arrangement of atoms is crucial for a molecule's function. For analogues of this compound, which has a chiral center, controlling the stereochemistry is essential. Methods for diastereoselective lithiation and trapping have been used to access specific stereoisomers of substituted piperidines, demonstrating the high level of control possible in modern synthesis. nih.gov

Other advanced strategies include:

[3+2] Cycloaddition Reactions: As seen in the Van Leusen pyrrole synthesis, this method uses tosylmethyl isocyanides (TosMICs) to react with electron-deficient compounds, providing a convenient route to highly substituted pyrrole heterocycles. mdpi.com

Regioselective Synthesis: This involves controlling which position on a molecule a chemical reaction occurs. In the synthesis of nonsymmetrically substituted phenazines, a regioselective substitution of an alkoxy chain was a key step, allowing for the precise placement of different functional groups. nih.gov

Tandem Reactions: Where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This increases efficiency and can lead to the rapid construction of complex molecules.

These advanced techniques empower chemists to move beyond simple analogues and create highly modified and novel diamide structures with precisely engineered properties.

Future Research Directions in 3 Isobutylpentanediamide Chemistry

Emerging Synthetic Methodologies for Diamides

The synthesis of diamides, including 3-Isobutylpentanediamide, is moving beyond classical methods towards more efficient, atom-economical, and environmentally benign strategies. Future research will likely focus on adopting and refining these emerging techniques for the specific synthesis of this compound and its analogues.

Catalytic Amidation: Transition-metal-catalyzed reactions are becoming powerful tools for preparing amides from substrates other than traditional carboxylic acid derivatives. researchgate.net Catalysts based on metals like ruthenium, palladium, copper, and iron facilitate direct amidation and transamidation reactions under milder conditions. researchgate.netbenthamdirect.com For instance, the use of a reusable heterogeneous catalyst like Niobium Pentoxide (Nb₂O₅) has shown high catalytic activity for the direct synthesis of diamides from dicarboxylic acids and amines, offering a sustainable and novel approach. nih.gov

Visible-Light-Mediated Synthesis: Photoredox catalysis using visible light has emerged as a sustainable and efficient platform for amide synthesis. researchgate.net This strategy enables the formation of amide bonds through radical reactions under mild conditions, providing a robust alternative to methods that require stoichiometric activating agents. researchgate.net Techniques such as visible-light-promoted oxidative amidation and transamidation represent promising avenues for future synthetic efforts. mdpi.com

Alternative Starting Materials: Research is increasingly focused on synthesizing amides from readily available and non-activated starting materials such as aldehydes, alcohols, and nitriles. acs.org Direct amidation of aldehydes with amines is of particular interest due to the high atom economy of the transformation. acs.org Furthermore, methods like the Beckmann rearrangement of ketoximes and the hydration of nitriles, often catalyzed by transition metals, offer alternative synthetic routes. researchgate.netscispace.com

Interactive Data Table: Comparison of Emerging Diamide (B1670390) Synthetic Methodologies

MethodologyKey FeaturesPotential Catalysts/ReagentsAdvantages for this compound Synthesis
Catalytic Direct AmidationDirect coupling of carboxylic acids and amines.Nb₂O₅, Ruthenium, Palladium, Copper. benthamdirect.comnih.govHigh atom economy, potential for catalyst reusability, milder reaction conditions. researchgate.netnih.gov
Visible-Light Photoredox CatalysisRadical-based bond formation under visible light irradiation.Metal-based or organic photoredox catalysts. researchgate.netMild reaction conditions, high efficiency, sustainable energy source. researchgate.netmdpi.com
Synthesis from Aldehydes/AlcoholsOxidative amidation of readily available starting materials.Transition metal catalysts (e.g., Ru, Fe, Cu). benthamdirect.comUse of non-activated, economical feedstocks. acs.org
Nitrile HydrationConversion of nitriles to corresponding amides.Ruthenium or Copper complexes. scispace.comAlternative pathway from different functional groups.

Advanced Spectroscopic and Structural Characterization Techniques for Diamides

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is critical for its future development. Advanced analytical techniques will be indispensable for elucidating its structure, purity, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced NMR techniques offer deeper structural insights. Two-dimensional methods like COSY (Homonuclear Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to unambiguously assign proton and carbon signals, which is especially useful for complex derivatives of this compound. missouristate.edu These techniques are crucial for confirming connectivity and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantitative analysis and for identifying metabolites or degradation products in various matrices. researchgate.net

X-Ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates the material's bulk properties.

Cryo-Electron Microscopy (Cryo-EM): While typically used for large biomolecules, Cryo-EM is becoming a powerful tool for studying the interaction of small molecules with their biological targets. If this compound derivatives are developed as bioactive agents (e.g., insecticides that target ryanodine (B192298) receptors), Cryo-EM could be used to determine the high-resolution structure of the compound bound to its receptor, revealing the precise binding mode and mechanism of action. researchgate.netnih.gov

Interactive Data Table: Advanced Characterization Techniques for Diamides

TechniqueInformation ProvidedRelevance to this compound Research
2D NMR (COSY, HETCOR)Detailed atomic connectivity and structural elucidation. missouristate.eduUnambiguous structure confirmation of novel derivatives and isomers.
LC-MS/MSSeparation, identification, and quantification of compounds in complex mixtures. researchgate.netPurity analysis, metabolic studies, and environmental fate tracking.
X-Ray CrystallographyPrecise 3D molecular structure and intermolecular packing.Understanding solid-state properties and designing crystalline materials.
Cryo-Electron Microscopy (Cryo-EM)Structure of small molecules in complex with large biological targets. nih.govElucidating the mechanism of action for bioactive derivatives.
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=O and N-H stretches in amides). youtube.comRapid confirmation of the diamide functional groups during synthesis.

Interdisciplinary Research Avenues in Diamide Science

The versatile structure of diamides has led to their application in diverse fields, suggesting promising interdisciplinary research avenues for this compound.

Agrochemicals: A significant class of modern insecticides consists of anthranilic diamides that act as potent and selective activators of insect ryanodine receptors (RyRs). nih.govgrowertalks.com These compounds, such as Chlorantraniliprole and Cyantraniliprole, disrupt calcium regulation in insect muscle cells, leading to paralysis. growertalks.comrhhz.net Future research could involve designing and synthesizing derivatives of this compound to explore their potential as novel RyR modulators, potentially offering new modes of action or overcoming existing insect resistance. researchgate.netmdpi.com

Materials Science: Polyamides and polyamide-imides are classes of high-performance polymers known for their thermal stability and mechanical strength. missouristate.edu The diamide linkages are fundamental to the structure of these materials. Investigating the polymerization of this compound or its derivatives with suitable co-monomers could lead to the development of new polymers with unique properties, tailored for specific applications.

Medicinal Chemistry: The amide bond is a cornerstone of peptide and protein structure, and diamide motifs are found in numerous pharmacologically active molecules. Research could be directed towards synthesizing libraries of this compound analogues for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic agents. nih.gov

Separation Chemistry: Specific diamide ligands have been developed for the selective extraction and separation of metal ions, particularly in the context of nuclear waste processing. researchgate.net The design of this compound-based ligands could be explored for their coordination properties with f-block elements like Americium(III) and Curium(III), potentially leading to new, efficient separation agents. researchgate.net

Theoretical Predictions Guiding Experimental Design for this compound

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental research. mdpi.com Applying these methods to this compound can streamline the discovery and optimization process.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular geometries, electronic structures, and spectroscopic properties of this compound and its derivatives. mdpi.com These calculations can help rationalize reaction mechanisms, predict the stability of different conformers, and aid in the interpretation of experimental spectra.

Molecular Docking: In the context of developing bioactive compounds, molecular docking simulations can predict how potential derivatives of this compound might bind to a biological target, such as the ryanodine receptor. nih.gov These in silico studies can prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.netnih.gov Docking can reveal key interactions and suggest structural modifications to improve binding affinity and selectivity.

Catalyst Design: Computational modeling can be instrumental in designing new catalysts for diamide synthesis. mdpi.com By simulating the catalytic cycle, researchers can understand the role of the catalyst, predict its activity, and design more efficient catalysts for the synthesis of this compound.

Predictive Modeling for Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a series of this compound analogues. These statistical models correlate structural features with observed activity, enabling the design of new compounds with enhanced properties.

Interactive Data Table: Computational Approaches in Diamide Research

Computational MethodApplicationGuiding Principle for this compound Research
Density Functional Theory (DFT)Calculation of molecular structure, energy, and reaction pathways. mdpi.comPredicting reaction feasibility and understanding electronic properties.
Molecular DockingPredicting binding modes and affinities of ligands to biological targets. nih.govPrioritizing synthetic targets for agrochemical or medicinal applications.
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of molecules and their complexes over time.Assessing the stability of ligand-receptor complexes and conformational changes.
QSAR/QSPRCorrelating chemical structure with biological activity or physical properties.Designing new analogues with optimized properties based on predictive models.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 3-Isobutylpentanediamide with high purity?

  • Methodological Answer : Synthesis should follow iterative optimization, starting with condensation reactions between isobutylamine and pentanedioic acid derivatives. Key steps include:

  • Purification : Use column chromatography (silica gel, gradient elution) to isolate intermediates.
  • Characterization : Confirm structure via 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Ensure purity (>95%) via HPLC with UV detection at 254 nm .
  • Documentation : Report reagent sources, reaction conditions (temperature, solvent ratios), and spectral data in supplementary materials to enable reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize multimodal analysis:

  • NMR : Identify amide protons (δ 6.5–8.0 ppm) and aliphatic chains (δ 1.0–2.5 ppm). Use DEPT-135 to distinguish CH2_2 and CH3_3 groups .
  • IR : Confirm amide bonds via N–H stretching (3200–3400 cm1^{-1}) and C=O vibrations (1640–1680 cm1^{-1}) .
  • MS : Use ESI-MS in positive-ion mode to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers validate the identity of this compound if it is a novel compound?

  • Methodological Answer : Combine synthetic reproducibility with analytical cross-validation:

  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (error margin <0.3%).
  • X-ray Crystallography : Resolve crystal structure if feasible, or compare experimental/predicted 1^1H NMR shifts using computational tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How can researchers design a study to resolve contradictory data on this compound’s pharmacological activity?

  • Methodological Answer :

  • Hypothesis Testing : Formulate competing hypotheses (e.g., "Activity varies due to stereochemical impurities") and design controlled experiments (e.g., enantiomeric separation via chiral HPLC) .
  • Data Triangulation : Compare results across assays (e.g., in vitro enzyme inhibition vs. cell-based viability tests) and apply statistical models (ANOVA, regression) to identify confounding variables .
  • Reproducibility Checks : Share raw datasets (e.g., dose-response curves) in supplementary materials and invite independent validation .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol:water (70:30) elution to isolate the compound from plasma or tissue homogenates .
  • Analytical Conditions : Employ LC-MS/MS with a reverse-phase column (C18, 2.6 µm) and MRM transitions for enhanced specificity. Validate limits of detection (LOD < 1 ng/mL) via calibration curves .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Systematically alter functional groups (e.g., isobutyl chain length, amide substituents) and assess impacts on bioactivity using standardized assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Cross-validate with experimental IC50_{50} values .
  • Data Interpretation : Use heatmaps or 3D-QSAR contour plots to visualize trends and prioritize derivatives for synthesis .

Data Management & Reporting Standards

Q. What criteria ensure rigorous reporting of this compound research in publications?

  • Methodological Answer :

  • Transparency : Disclose all synthetic routes, characterization data, and statistical parameters (e.g., n, p-values) in the main text or supplementary files .
  • Ethical Compliance : For in vivo studies, detail animal welfare protocols (IACUC approval, sample sizes) and include negative controls .
  • Conflict Resolution : Address contradictory findings by discussing limitations (e.g., solvent effects, assay sensitivity) and proposing follow-up experiments .

Q. How can researchers ensure reproducibility when studying this compound’s mechanism of action?

  • Methodological Answer :

  • Protocol Standardization : Publish step-by-step experimental workflows (e.g., PubChem’s BioAssay protocols) and use commercial reference standards for calibration .
  • Open Science Practices : Deposit spectral data in repositories (e.g., NMRShiftDB) and share code for computational analyses via GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.